molecular formula C5H12BrN B1360383 piperidine hydrobromide CAS No. 14066-85-4

piperidine hydrobromide

Cat. No.: B1360383
CAS No.: 14066-85-4
M. Wt: 166.06 g/mol
InChI Key: ROFVJSWBDQUQGW-UHFFFAOYSA-N
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Description

piperidine hydrobromide is a chemical compound derived from piperidine, a six-membered heterocyclic amine. Piperidine itself is a colorless liquid with a characteristic amine odor and is widely used as a building block in organic synthesis. This compound is the hydrobromide salt form of piperidine, which enhances its solubility and stability for various applications.

Mechanism of Action

Target of Action

Piperidine hydrobromide, a derivative of piperidine, has been found to interact with various targets. One of the primary targets is the sigma receptor 1 (S1R), a protein involved in a large array of biological functions . Piperidine-based compounds have shown high affinity towards S1R .

Mode of Action

The interaction of this compound with its targets leads to various changes at the molecular level. For instance, when interacting with S1R, it acts as an agonist . This means it binds to the receptor and activates it, triggering a biological response.

Biochemical Pathways

This compound affects multiple signaling pathways. For instance, it has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for various biological functions, including cell growth, inflammation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . Furthermore, it can lead to the release of cytochrome c from mitochondria to the cytoplasm, activating caspase systems and inducing apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds .

Chemical Reactions Analysis

Properties

IUPAC Name

piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.BrH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVJSWBDQUQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161457
Record name Piperidine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14066-85-4
Record name Piperidine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14066-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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